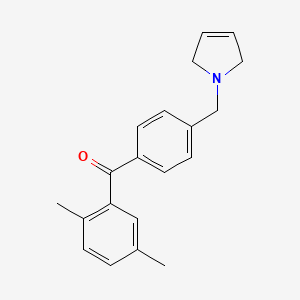

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

CAS No.: 898764-16-4

Cat. No.: VC3871118

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898764-16-4 |

|---|---|

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C20H21NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |

| Standard InChI Key | PTYKPWJRKJSXDE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a central benzophenone core (two benzene rings connected via a ketone group). Key structural features include:

-

A 2,5-dimethylphenyl group at the para position of the ketone.

-

A pyrrolidine-derived substituent (2,5-dihydro-1H-pyrrol-1-ylmethyl) at the fourth position of the adjacent benzene ring .

Table 1: Molecular Properties

The pyrrolidine ring introduces nitrogen-based electron density, while the methyl groups on the aromatic rings influence steric and electronic interactions .

Synthesis and Characterization

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

-

Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 291.4 .

-

X-ray Crystallography: Limited data exist, but related structures show dihedral angles of 8–89° between aromatic and heterocyclic planes .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMA) due to the ketone and pyrrolidine groups .

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrolidine ring under acidic conditions .

Spectroscopic Features

-

UV-Vis: Absorption maxima near 270 nm (π→π* transitions of aromatic systems) .

-

IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-N stretch at ~1200 cm⁻¹ .

Reactivity and Chemical Behavior

Electrophilic Substitution

The electron-rich pyrrolidine ring directs electrophiles to the para position of the benzophenone core. Example reactions:

-

Nitration: Yields nitro derivatives under HNO₃/H₂SO₄ conditions .

-

Sulfonation: Forms sulfonic acids using fuming sulfuric acid .

Reductive Transformations

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group .

-

Pyrrolidine Ring Opening: Strong acids protonate the nitrogen, leading to ring cleavage .

Applications in Scientific Research

Pharmaceutical Intermediates

Similar benzophenone-pyrrolidine hybrids exhibit:

-

Kinase Inhibition: Binding to ATP pockets via hydrogen bonding .

-

Antimicrobial Activity: Disruption of bacterial cell membranes .

Materials Science

-

Photoinitiators: Benzophenone derivatives polymerize resins under UV light .

-

Ligands in Catalysis: Pyrrolidine nitrogen coordinates transition metals in cross-coupling reactions .

Table 2: Patent and Application Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume